molecular formula C25H23FN2O6 B12011043 [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

Cat. No.: B12011043
M. Wt: 466.5 g/mol
InChI Key: OZELDHHVBQPXOB-JFLMPSFJSA-N
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Description

[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes ethoxy, fluorophenoxy, and methoxybenzoate groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 2-ethoxy-4-formylphenyl with 4-fluorophenoxyacetic acid hydrazide under specific conditions to form the hydrazone intermediate. This intermediate is then reacted with 4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups.

    Reduction: Reduction reactions may target the hydrazone linkage, converting it to a hydrazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its specific functional groups.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The ethoxy and methoxy groups may facilitate binding to certain enzymes or receptors, while the fluorophenoxy group could enhance its stability and bioavailability. The hydrazone linkage is crucial for its reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
  • [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
  • [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

Uniqueness

The uniqueness of [2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the methoxybenzoate group may enhance its solubility and reactivity, making it more suitable for certain applications.

Properties

Molecular Formula

C25H23FN2O6

Molecular Weight

466.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C25H23FN2O6/c1-3-32-23-14-17(15-27-28-24(29)16-33-21-11-7-19(26)8-12-21)4-13-22(23)34-25(30)18-5-9-20(31-2)10-6-18/h4-15H,3,16H2,1-2H3,(H,28,29)/b27-15+

InChI Key

OZELDHHVBQPXOB-JFLMPSFJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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